Home > Products > Screening Compounds P104936 > 3-(azepan-1-ylsulfonyl)-4-chloro-N-(2-nitrophenyl)benzamide
3-(azepan-1-ylsulfonyl)-4-chloro-N-(2-nitrophenyl)benzamide -

3-(azepan-1-ylsulfonyl)-4-chloro-N-(2-nitrophenyl)benzamide

Catalog Number: EVT-4098935
CAS Number:
Molecular Formula: C19H20ClN3O5S
Molecular Weight: 437.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(1,3-benzothiazol-2-yl)-3-(phenylsulfamoyl)benzamide

  • Compound Description: This compound is a N-benzothiazol-2-yl benzamide derivative synthesized and evaluated as a potential allosteric activator of human glucokinase (GK) [].

N-(1,3-Benzothiazol-2-yl)-3-[(2-chloro-4-nitrophenyl) sulfamoyl]benzamide

  • Compound Description: This N-benzothiazol-2-yl benzamide derivative was synthesized and evaluated as a potential allosteric activator of human glucokinase (GK) [].

N-(1,3-benzothiazol-2-yl)-3-(benzylsulfamoyl)benzamide

  • Compound Description: This N-benzothiazol-2-yl benzamide derivative was synthesized and evaluated as a potential allosteric activator of human glucokinase (GK) [].

N-(1,3-Benzothiazol-2-yl)-3-(butylsulfamoyl)benzamide

  • Compound Description: This compound, an N-benzothiazol-2-yl benzamide derivative, was studied as a potential allosteric activator of human glucokinase (GK) [].

N-(1,3-Benzothiazol-2-yl)-3-(methylsulfamoyl)benzamide

  • Compound Description: This compound, a N-benzothiazol-2-yl benzamide derivative, was explored as a potential allosteric activator of human glucokinase (GK) [].

N-(1,3-benzothiazol-2-yl)-3-[(2-methylphenyl)sulfamoyl] benzamide

  • Compound Description: This compound, an N-benzothiazol-2-yl benzamide derivative, was synthesized and investigated as a potential allosteric activator of human glucokinase (GK) [].

N-(1,3-benzothiazol-2-yl)-3-[(4-bromophenyl)sulfamoyl] benzamide

  • Compound Description: This compound is an N-benzothiazol-2-yl benzamide derivative that was synthesized and studied as a potential allosteric activator of human glucokinase (GK) [].

N-(1,3-benzothiazol-2-yl)-3-[(4-nitrophenyl)sulfamoyl] benzamide

  • Compound Description: This compound, an N-benzothiazol-2-yl benzamide derivative, was investigated as a potential allosteric activator of human glucokinase (GK) [].

N-(1,3-benzothiazol-2-yl)-3-[(4-methylphenyl)sulfamoyl] benzamide

  • Compound Description: This compound, an N-benzothiazol-2-yl benzamide derivative, was synthesized and evaluated as a potential allosteric activator of human glucokinase (GK) [].

N-(1,3-Benzothiazol-2-yl)-3-(propylsulfamoyl)benzamide

  • Compound Description: This N-benzothiazol-2-yl benzamide derivative was synthesized and investigated as a potential allosteric activator of human glucokinase (GK) [].

4-[4-[(4′-Chloro[1,1′-biphenyl]-2-yl)methyl]-1-piperazinyl]-N-[[4-[[(1R)-3-(dimethylamino)-1-[(phenylthio)methyl]propyl]amino]-3-nitrophenyl]sulfonyl]benzamide (ABT-737)

  • Compound Description: ABT-737 is a BH3-mimetic that neutralizes the antiapoptotic proteins Bcl-2 and Bcl-xL. It has been used to study the dynamic regulation of Bcl-2 proteins in living cells [].

2-chloro-5-nitro-N-4-pyridinyl-benzamide (T0070907)

  • Compound Description: T0070907 is a peroxisome proliferator-activated receptor γ (PPARγ)-specific antagonist [].

Properties

Product Name

3-(azepan-1-ylsulfonyl)-4-chloro-N-(2-nitrophenyl)benzamide

IUPAC Name

3-(azepan-1-ylsulfonyl)-4-chloro-N-(2-nitrophenyl)benzamide

Molecular Formula

C19H20ClN3O5S

Molecular Weight

437.9 g/mol

InChI

InChI=1S/C19H20ClN3O5S/c20-15-10-9-14(19(24)21-16-7-3-4-8-17(16)23(25)26)13-18(15)29(27,28)22-11-5-1-2-6-12-22/h3-4,7-10,13H,1-2,5-6,11-12H2,(H,21,24)

InChI Key

FIPPRVVRWRVOAF-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3[N+](=O)[O-])Cl

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3[N+](=O)[O-])Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.